4-Ethoxybenzophenone

Description

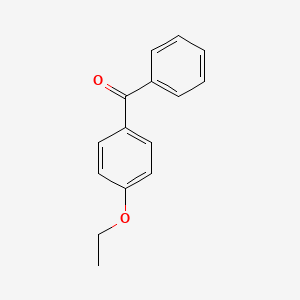

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRIFDGHXDFGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289817 | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27982-06-5 | |

| Record name | 27982-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 4-Ethoxybenzophenone

An In-depth Technical Guide on the Synthesis of 4-Ethoxybenzophenone

This compound is a diarylketone derivative that belongs to the broader class of benzophenones. These compounds are of significant interest in industrial and research settings, primarily for their ability to absorb ultraviolet (UV) radiation. This property makes them valuable as UV filters in sunscreens and as photostabilizers in plastics and coatings to prevent degradation from sun exposure.[1] this compound, with its specific ether linkage, serves as a key intermediate and structural motif in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

This guide provides a detailed examination of the most efficient and widely adopted method for synthesizing this compound: the Friedel-Crafts acylation. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.

Core Synthesis Strategy: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, first developed by Charles Friedel and James Mason Crafts in 1877.[2][3] It provides a robust and direct method for attaching an acyl group to an aromatic ring, forming a ketone.[4][5]

For the synthesis of this compound, the reaction involves the acylation of phenetole (ethoxybenzene) with benzoyl chloride. The reaction requires a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to proceed.[2][5]

The choice of this strategy is underpinned by several key advantages:

-

High Regioselectivity: The ethoxy group (-OEt) on the phenetole ring is a powerful ortho, para-directing and activating group. Due to steric hindrance from the ethoxy group, the incoming electrophile (the benzoyl group) is predominantly directed to the para-position, leading to a high yield of the desired 4-substituted product.

-

No Polyacylation: The product, this compound, contains an electron-withdrawing carbonyl group. This deactivates the aromatic ring, making it less reactive than the starting material (phenetole). This inherent deactivation effectively prevents further acylation reactions, a common issue in Friedel-Crafts alkylation.[4][6][7]

-

Stable Electrophile: The acylium ion, the active electrophile in this reaction, is resonance-stabilized and does not undergo the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3][6] This ensures the integrity of the benzoyl group's structure upon addition to the ring.

Reaction Mechanism: Unraveling the Acylation Pathway

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism involving the generation of a potent electrophile.[4][5]

-

Generation of the Acylium Ion: The reaction begins with the interaction between the Lewis acid catalyst (AlCl₃) and the acylating agent (benzoyl chloride). The aluminum atom in AlCl₃ is electron-deficient and coordinates with the highly electronegative chlorine atom of the benzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the highly reactive electrophile that will be attacked by the aromatic ring.[2][3][8]

-

Electrophilic Attack (Sigma Complex Formation): The electron-rich phenetole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Rearomatization: To restore the stability of the aromatic system, a weak base (typically the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom to which the acyl group is attached. The electrons from the C-H bond return to the ring, re-establishing aromaticity and yielding the final product, this compound, complexed with the AlCl₃ catalyst.[4][8]

-

Product Liberation: The reaction is completed by a work-up step, typically involving the addition of water or dilute acid. This quenches the reaction, hydrolyzes the aluminum chloride complex bound to the product's carbonyl oxygen, and liberates the final this compound.[6]

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzoyl chloride is a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Role |

| Phenetole | 122.17 | 1.0 | Aromatic Substrate |

| Benzoyl Chloride | 140.57 | 1.0 | Acylating Agent |

| Anhydrous AlCl₃ | 133.34 | 1.1 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous Solvent |

| Hydrochloric Acid (conc.) | 36.46 | - | Quenching/Work-up |

| Sodium Bicarbonate (sat.) | 84.01 | - | Neutralization |

| Anhydrous MgSO₄ | 120.37 | - | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq.).

-

Add anhydrous dichloromethane (DCM) to the flask to create a stirrable suspension.

-

-

Addition of Reactants:

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve benzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, dissolve phenetole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the phenetole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Progression:

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (phenetole) is consumed.

-

-

Work-up and Quenching:

-

Cool the reaction flask back down to 0 °C in an ice bath.

-

Very slowly and carefully, quench the reaction by adding crushed ice to the flask. This will decompose the aluminum chloride complex. An exothermic reaction will occur.

-

Once the initial reaction has subsided, add concentrated hydrochloric acid to dissolve the remaining aluminum salts.[9]

-

-

Extraction and Washing:

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer twice with additional portions of DCM.

-

Combine all organic layers and wash sequentially with:

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. This will yield the crude product, which may be an oil or a solid.[11]

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

-

Alternatively, for very high purity, the product can be purified using column chromatography on silica gel.

-

Conclusion

The Friedel-Crafts acylation of phenetole with benzoyl chloride stands as the premier method for the synthesis of this compound. Its reliability stems from a predictable and well-understood mechanism that favors high regioselectivity and avoids common side reactions like poly-substitution and carbocation rearrangement. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment and managing temperature during the addition of reagents, researchers can consistently achieve high yields of the target compound. This robust protocol makes this compound readily accessible for its diverse applications in materials science and medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-Ethoxybenzophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-Ethoxybenzophenone is an aromatic ketone that belongs to the benzophenone family. Benzophenones are a class of compounds characterized by a diaryl ketone scaffold, which is a prevalent structural motif in a multitude of biologically active molecules and functional materials. The presence of the ethoxy group at the 4-position of one of the phenyl rings in this compound imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and application. These properties are largely influenced by the presence of the benzoyl group and the electron-donating ethoxy substituent.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These properties are crucial for its purification, formulation, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | N/A |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 68-71 °C (predicted) | Inferred from related compounds |

| Boiling Point | > 350 °C (predicted) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in water. | Inferred from related compounds |

Table 1: Physical Properties of this compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the ketone and the ethoxy-substituted aromatic ring.

-

Ketone Group: The carbonyl group is a site for nucleophilic attack, allowing for a variety of chemical transformations. It can be reduced to a secondary alcohol (diphenylmethanol derivative) or undergo reactions with organometallic reagents to form tertiary alcohols.

-

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution. The ethoxy-substituted ring is activated towards substitution at the ortho positions due to the electron-donating nature of the ethoxy group.

-

Photochemical Reactivity: Like other benzophenones, this compound is expected to exhibit photochemical activity. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, making it a useful photosensitizer in various chemical reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic acylation of an aromatic substrate, in this case, phenetole (ethoxybenzene), with benzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Phenetole (Ethoxybenzene)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. In the addition funnel, place a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride.

-

Following the addition of benzoyl chloride, add phenetole (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely available in public databases, the expected spectral data can be accurately predicted based on the analysis of closely related compounds such as 4-methoxybenzophenone.[2][3][4][5][6][7]

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Aromatic Protons (ortho to C=O, unsubstituted ring) |

| ~7.75 | d | 2H | Aromatic Protons (ortho to C=O, ethoxy-substituted ring) |

| ~7.55 | t | 1H | Aromatic Proton (para to C=O, unsubstituted ring) |

| ~7.45 | t | 2H | Aromatic Protons (meta to C=O, unsubstituted ring) |

| ~6.95 | d | 2H | Aromatic Protons (meta to C=O, ethoxy-substituted ring) |

| ~4.10 | q | 2H | -O-CH₂ -CH₃ |

| ~1.45 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

A computed ¹³C NMR spectrum for this compound is available and provides the following predicted chemical shifts.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~195.5 | C=O |

| ~163.0 | C-OEt |

| ~138.0 | Quaternary C (unsubstituted ring) |

| ~132.5 | CH (ortho to C=O, ethoxy-substituted ring) |

| ~132.0 | CH (para to C=O, unsubstituted ring) |

| ~130.0 | Quaternary C (ethoxy-substituted ring) |

| ~129.8 | CH (ortho to C=O, unsubstituted ring) |

| ~128.2 | CH (meta to C=O, unsubstituted ring) |

| ~114.0 | CH (meta to C=O, ethoxy-substituted ring) |

| ~63.5 | -O-CH₂ -CH₃ |

| ~14.7 | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound.

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980, 2870 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch |

| ~1600, 1580 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1170 | Strong | C-O stretch |

| ~1030 | Strong | Aryl-O-C stretch (symmetric) |

Table 4: Predicted IR Data for this compound.

Predicted UV-Vis Spectral Data

In a suitable solvent like methanol or ethanol, this compound is expected to exhibit two main absorption bands characteristic of benzophenones.[7]

-

π → π* transition: A strong absorption band is expected around 250-290 nm.

-

n → π* transition: A weaker absorption band is expected at longer wavelengths, around 330-340 nm.

Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic identification of this compound.

Applications in Drug Development and Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8] Consequently, derivatives of benzophenone have been explored for a wide range of therapeutic applications.

As a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules with potential pharmacological activity. The ethoxy group can be readily cleaved to a hydroxyl group, yielding 4-hydroxybenzophenone, which is a precursor for various pharmaceuticals.[9] The presence of the ethoxy group can also be used to modulate the lipophilicity and other pharmacokinetic properties of a drug candidate.

Potential Pharmacological Activities

Derivatives of closely related hydroxy- and alkoxy-benzophenones have demonstrated a variety of biological activities, suggesting potential avenues of investigation for compounds derived from this compound:

-

Anticancer Activity: Many benzophenone derivatives have been investigated for their anticancer properties. For example, derivatives of 4,4'-dihydroxybenzophenone have shown promise as anticancer agents.[10][11] The benzophenone core can be modified to interact with various cellular targets involved in cancer progression.

-

Anti-inflammatory Activity: The benzophenone scaffold has been utilized in the design of anti-inflammatory agents.[8] Derivatives can be synthesized to inhibit key inflammatory pathways.

-

Antimicrobial and Antiviral Activity: The versatile nature of the benzophenone structure has led to the development of compounds with antibacterial, antifungal, and antiviral properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it a versatile building block in organic synthesis. For researchers and professionals in drug development, the benzophenone core structure of this molecule offers a promising scaffold for the design and synthesis of novel therapeutic agents with a wide range of potential pharmacological activities. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. 4-Methoxybenzophenone(611-94-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methoxybenzophenone(611-94-9) IR Spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 4-Ethoxybenzophenone: The Benzophenone Scaffold with Modulated Reactivity

An In-depth Technical Guide to 4-Ethoxybenzophenone: A Versatile Ketone in Modern Organic Chemistry

This compound belongs to the diaryl ketone family, a class of compounds renowned for their photochemical activity and synthetic versatility.[1] The core structure consists of a central carbonyl group bonded to two phenyl rings. One of these rings is substituted at the para-position with an electron-donating ethoxy group (-OCH₂CH₃). This substitution is not trivial; it subtly modulates the electronic and photophysical properties of the benzophenone core, influencing its absorption spectrum, the energy of its excited states, and the reactivity of the aromatic system. These modifications open up a nuanced range of applications distinct from its parent compound, benzophenone.

This guide will illuminate the primary applications of this compound, focusing on its role as a photosensitizer for initiating complex chemical transformations, its function as a photoinitiator in the polymer industry, and its utility as a versatile intermediate for constructing high-value molecules in medicinal and materials chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4-ethoxyphenyl)(phenyl)methanone | [2] |

| CAS Number | 6137-89-9 | - |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 59-62 °C | - |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); Insoluble in water. | - |

| UV Absorption Max (λmax) | ~285-295 nm (in ethanol/methanol) | - |

The Photochemical Engine: this compound as a Photosensitizer

The most prominent application of the benzophenone scaffold lies in photochemistry.[3] Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this S₁ state rapidly converts to a more stable and longer-lived triplet excited state (T₁). This triplet state is the workhorse of its photochemical reactivity; it can act as a potent energy or hydrogen atom transfer agent, initiating reactions in other molecules that do not absorb light themselves.[4][5]

The Paterno-Büchi Reaction: [2+2] Photocycloaddition

The Paterno-Büchi reaction is a classic photochemical transformation that involves the [2+2] cycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane ring.[6][7] this compound serves as an excellent photosensitizer for this reaction. The process is initiated by the formation of the triplet state of the ketone, which then interacts with the alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the final oxetane product.[8] The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the alkene and steric factors.[7]

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]

Health and safety information for handling 4-Ethoxybenzophenone

An In-Depth Technical Guide to the Health and Safety of Handling 4-Ethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound. As a compound utilized in specialized research and development, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document moves beyond standard safety data sheets to explain the causality behind safety protocols, empowering scientific professionals to work with this chemical confidently and responsibly.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone. Understanding its basic chemical identity is the foundation of a sound safety assessment.

-

Chemical Name: (4-ethoxyphenyl)(phenyl)methanone

-

Synonyms: 4-Benzoylethoxybenzene

-

CAS Number: 27982-06-5

-

Molecular Formula: C₁₅H₁₄O₂

-

Molecular Weight: 226.27 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | Crystalline powder | [1] |

| Water Solubility | Does not mix well with water | [1] |

| Stability | Considered stable under normal conditions | [1] |

| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) | [1][2] |

Note: Some physicochemical data is based on the closely related analogue, 4-Methoxybenzophenone, due to limited specific data for this compound.

Hazard Identification and GHS Classification

GHS Hazard Classification Summary

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 |

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is a less common but possible route of exposure. The health effects are primarily irritative. Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

Engineering Controls

The primary engineering control for handling powdered chemicals like this compound is to minimize the generation and inhalation of dust.

-

Ventilation: All handling of the solid compound should occur in a well-ventilated area. A certified chemical fume hood is required when weighing, transferring, or preparing solutions to capture any airborne particulates at the source.[6] Local exhaust ventilation should be designed to prevent the accumulation and recirculation of dust in the workspace.[1]

-

Safety Stations: Safety showers and eyewash stations must be readily accessible and located near the workstation.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier.

Required PPE for Handling this compound

| Body Part | PPE Specification | Rationale and Best Practices |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Gloves must be inspected for tears or degradation before use.[5] Use proper glove removal technique to avoid contaminating skin.[5] Wash hands thoroughly after removing gloves.[5] |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard. | Provides a physical barrier against airborne dust particles and accidental splashes.[6][8] |

| Skin/Body | Fully-buttoned laboratory coat. Consider a PVC apron for larger quantities. | Protects skin and personal clothing from contamination.[1] |

| Respiratory | NIOSH-approved particulate respirator (e.g., N95) | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[5] |

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

Caption: PPE selection and use workflow for this compound.

Standard Operating Procedures for Safe Handling

Adherence to established protocols is crucial for safety. The following procedures should be incorporated into laboratory-specific SOPs.

Protocol 1: Weighing and Transferring Solid this compound

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the work area of any unnecessary items.

-

PPE: Don all required personal protective equipment as detailed in the table above.

-

Weighing: Place a weigh boat on the analytical balance and tare. Carefully scoop the desired amount of this compound powder into the weigh boat using a clean spatula. Avoid creating dust clouds.

-

Transfer: Promptly and carefully transfer the weighed powder into the receiving vessel.

-

Cleanup: Gently tap the weigh boat to dislodge any remaining powder. Dispose of the weigh boat and any contaminated materials (e.g., weighing paper) in the designated solid chemical waste container.

-

Post-Handling: Wipe down the spatula, balance, and surrounding work surface with a damp cloth. Doff PPE in the correct order and wash hands thoroughly.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[9]

-

If Inhaled: Move the person to fresh air immediately.[5][8] If breathing is difficult or irritation persists, seek medical attention.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[5][10] If skin irritation occurs or persists, consult a physician.[8]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[5]

Fire-Fighting Measures

While not highly flammable, this compound is a combustible solid.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][8]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream, as it may scatter the burning powder and spread the fire.[11]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[6][8]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[5][6]

Accidental Release Measures (Spill Protocol)

A prompt and correct response to a spill is essential to prevent wider contamination and exposure.

-

Evacuate & Secure: Alert personnel in the immediate area. Evacuate non-essential personnel and restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection (N95 respirator).

-

Contain & Clean: Gently sweep up the spilled solid material, taking care to avoid generating dust.[7] Use a dustpan and brush or a HEPA-filtered vacuum. Do not use compressed air.

-

Collect: Place the collected material into a suitable, labeled, and sealed container for disposal.[5]

-

Decontaminate: Clean the spill area with a damp cloth.

-

Dispose: Dispose of all contaminated materials (including cleaning cloths and PPE) as hazardous waste in accordance with institutional and local regulations.[5]

Spill Response Workflow Diagram

Caption: Workflow for responding to a solid spill of this compound.

Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Chemical Waste: Unused product and spill cleanup materials should be collected in a sealed, properly labeled container.[5]

-

Contaminated Packaging: Dispose of containers as unused product. Do not reuse empty containers.[5]

-

Regulatory Compliance: All waste disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all local, state, and federal regulations.[1]

Conclusion

This compound is a compound that can be handled safely by knowledgeable professionals. The keys to safety are a thorough understanding of its irritant hazards, the consistent use of engineering controls, diligent application of appropriate personal protective equipment, and adherence to established protocols for handling and emergencies. By integrating these principles into all laboratory activities, researchers can effectively mitigate risks and maintain a secure working environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Ethoxy-2-hydroxybenzophenone | C15H14O3 | CID 5051738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. schc.org [schc.org]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. Registration Dossier - ECHA [echa.europa.eu]

The Enduring Legacy of Benzophenone: A Technical Guide to its Discovery and Photochemical Reactivity

Abstract

Since its initial synthesis and the seminal observations of its photochemical reactivity over a century ago, benzophenone and its derivatives have become cornerstone molecules in the field of photochemistry. Their unique photophysical properties, characterized by a near-quantitative yield of a reactive triplet state, have established them as indispensable tools for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and fundamental photochemical reactions of benzophenone derivatives. We will delve into the causality behind experimental observations, from the pioneering work of early photochemists to our modern understanding of intricate reaction mechanisms. This guide will further provide field-proven insights, detailed experimental protocols, and quantitative data to serve as a vital resource for both seasoned experts and newcomers to the field.

A Historical Perspective: From Sunlight and Spirits of Wine to a New Science

The story of benzophenone's journey into the annals of photochemistry begins not in a modern, light-controlled laboratory, but on the sun-drenched rooftops of Bologna, Italy. It was here that Giacomo Ciamician, often hailed as the father of modern organic photochemistry, along with his collaborator Paolo Silber, conducted systematic studies on the effect of sunlight on organic compounds.[1]

While benzophenone was first synthesized in 1834 by the distillation of calcium benzoate, its peculiar interaction with light and alcohols was first reported in 1900.[2] Ciamician and Silber correctly identified the product of irradiating benzophenone in ethanol as benzopinacol, a dimeric alcohol, thereby documenting one of the first examples of a photochemical reduction.[2] This discovery was a pivotal moment, marking the beginning of a deeper investigation into how light could be harnessed to drive chemical transformations. Early mechanistic studies by researchers like Cohen, who in 1920 used rudimentary UV absorption spectroscopy to follow the disappearance of benzophenone, began to unravel the intricacies of this process.[2]

These foundational experiments laid the groundwork for what would become a vast and vibrant field of study, demonstrating that the energy of photons could be used to create chemical bonds and transform molecular structures in ways that were not achievable through traditional thermal chemistry.

The Heart of the Matter: Photophysical and Photochemical Principles

The remarkable utility of benzophenone and its derivatives in photochemistry stems from a unique set of photophysical properties. Upon absorption of ultraviolet light, the benzophenone molecule undergoes a series of rapid and efficient transformations that populate a long-lived, highly reactive excited state.

The Jablonski Diagram and Intersystem Crossing

The journey of an excited benzophenone molecule is best visualized using a Jablonski diagram. After absorbing a photon (typically in the 350 nm region), an electron is promoted from a non-bonding orbital (n) to an anti-bonding π orbital (π), forming a short-lived excited singlet state, S₁(n,π).[3]

What makes benzophenone exceptional is the subsequent step: an incredibly efficient process called intersystem crossing (ISC), where the molecule transitions from the singlet state to a triplet state, T₁.[4] In this triplet state, the two unpaired electrons have parallel spins.[5] For benzophenone, the quantum yield of intersystem crossing (Φ_ISC) is nearly 1.0, meaning almost every excited singlet molecule converts to the triplet state.[4]

Caption: Simplified Jablonski diagram for benzophenone.

This high efficiency is explained by El-Sayed's rule , which states that intersystem crossing is more favorable when there is a change in the orbital type of the electronic states involved.[6] In benzophenone, the S₁(n,π) state can efficiently cross over to a nearby T₂(π,π) triplet state.[6] From T₂(π,π), the molecule then rapidly undergoes internal conversion (a non-radiative process) to the lowest and most stable triplet state, T₁(n,π). This indirect pathway circumvents the spin-forbidden nature of a direct S₁(n,π) to T₁(n,π) transition, ensuring the near-quantitative formation of the reactive triplet species.[6]

The Reactive Triplet State: A Diradical Character

The T₁(n,π) state of benzophenone is the key to its photochemical reactivity. This state can be considered a diradical, with an unpaired electron localized on the carbonyl oxygen and another in the π system. This diradical nature makes the triplet state a powerful hydrogen atom abstractor and a participant in various cycloaddition reactions.

Core Photochemical Reactions of Benzophenone Derivatives

The versatile reactivity of the benzophenone triplet state gives rise to several important classes of photochemical reactions.

Hydrogen Abstraction and Photoreduction

The most characteristic reaction of triplet benzophenone is the abstraction of a hydrogen atom from a suitable donor molecule (often the solvent).[7] This process is fundamental to its use as a photoinitiator and in photoreduction reactions.[3]

The mechanism proceeds in several steps:

-

Photoexcitation and ISC: Benzophenone is excited to its T₁ state.

-

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a donor (e.g., isopropanol), forming a benzhydrol radical (a ketyl radical) and a radical from the donor.

-

Dimerization: Two benzhydrol radicals combine to form the final product, benzopinacol.[8]

Caption: Mechanism of photoreduction of benzophenone.

The Paterno-Büchi Reaction: [2+2] Photocycloaddition

The Paterno-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane.[9] This reaction was first reported by Emanuele Paternò in 1909 and later studied in detail by George Büchi.[10] When benzophenone is used, the reaction typically proceeds via its triplet state.

The mechanism involves the formation of a 1,4-diradical intermediate after the addition of the excited benzophenone to the alkene.[2] The stability of this diradical intermediate often dictates the regioselectivity of the reaction.[9]

References

- 1. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. scialert.net [scialert.net]

- 4. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of benzophenone-based derivatives for organic light-emitting diodes [epubl.ktu.edu]

- 6. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Handbook of Photochemistry - Marco Montalti, Alberto Credi, Luca Prodi, M. Teresa Gandolfi - Google Books [books.google.com.sg]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Theoretical Calculation of 4-Ethoxybenzophenone's Electronic Structure

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Ethoxybenzophenone, a significant derivative of the versatile benzophenone scaffold.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering a self-validating system for understanding and predicting the electronic properties of this molecule. By integrating Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this guide explains the causality behind computational choices and provides detailed, step-by-step methodologies for accurate analysis. Key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and simulated UV-Vis absorption spectra, are explored to provide a holistic understanding of this compound's reactivity, stability, and potential applications.

Introduction: The Significance of this compound

Benzophenone and its derivatives are a cornerstone in organic chemistry and materials science, with applications ranging from photoinitiators in polymer chemistry to UV filters in cosmetics and as foundational scaffolds in medicinal chemistry.[1][3] The parent compound, benzophenone, is a naturally occurring organic molecule with the formula (C₆H₅)₂CO.[4] The addition of an ethoxy group at the para position of one of the phenyl rings to form this compound significantly modulates its electronic and, consequently, its chemical and photophysical properties. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its behavior in various applications and for the rational design of novel derivatives with tailored functionalities.

This guide will delve into the theoretical calculations that elucidate the electronic landscape of this compound. We will explore how computational methods, particularly DFT and TD-DFT, provide profound insights into its molecular orbitals, charge distribution, and spectroscopic behavior.[1]

Theoretical Foundations and Computational Methodology

The accurate prediction of a molecule's electronic structure hinges on the selection of appropriate theoretical methods and basis sets. For a molecule like this compound, a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties offers a robust and computationally efficient approach.

Density Functional Theory (DFT)

DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a system can be determined from its electron density.

-

Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like this compound.[5]

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended for achieving a good balance between accuracy and computational expense.[6] The inclusion of diffuse functions (++) is crucial for describing the lone pairs on the oxygen atoms and the delocalized π-system, while polarization functions (d,p) account for the non-spherical nature of electron distribution in bonds.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic transitions and simulate the UV-Vis absorption spectrum, TD-DFT is the method of choice.[7] This approach allows for the calculation of excited-state energies and oscillator strengths, which directly correlate with the position and intensity of absorption bands.

Solvation Effects

The electronic properties of a molecule can be significantly influenced by its environment. To account for the effect of a solvent, the Polarizable Continuum Model (PCM) is a commonly employed implicit solvation model. This model treats the solvent as a continuous dielectric medium, offering a computationally efficient way to incorporate bulk solvent effects.[6]

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for the theoretical calculation of this compound's electronic structure.

Step 1: Molecular Geometry Optimization

-

Objective: To find the lowest energy conformation of the this compound molecule.

-

Method: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Frontier Molecular Orbital (FMO) Analysis

-

Objective: To determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Method: Extract the HOMO and LUMO energies from the optimized DFT calculation. Visualize the orbital isosurfaces to understand their contributions from different parts of the molecule.

-

Significance: The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1][8] A smaller gap generally implies higher reactivity.[1]

Step 3: Molecular Electrostatic Potential (MEP) Mapping

-

Objective: To visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Method: Generate the MEP surface by mapping the electrostatic potential onto the electron density isosurface.

-

Significance: The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[9][10] Red regions indicate negative potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites).

Step 4: UV-Vis Spectrum Simulation

-

Objective: To predict the electronic absorption spectrum of this compound.

-

Method: Perform a TD-DFT calculation on the optimized ground-state geometry using the B3LYP functional and the 6-311++G(d,p) basis set, incorporating the PCM for a chosen solvent (e.g., ethanol).

-

Analysis: Analyze the calculated excitation energies and oscillator strengths to plot the simulated spectrum. The main absorption bands can be assigned to specific electronic transitions (e.g., π→π* or n→π*).[11][12]

dot graph TD { A[Start: this compound Structure] --> B{DFT Geometry Optimization(B3LYP/6-311++G(d,p))}; B --> C{Frequency Calculation(Validation)}; C --> D[Optimized Ground State]; D --> E[HOMO-LUMO Analysis]; D --> F[Molecular Electrostatic Potential (MEP)]; D --> G{TD-DFT Calculation(B3LYP/6-311++G(d,p), PCM)}; G --> H[Simulated UV-Vis Spectrum]; subgraph "Ground State Properties" E; F; end subgraph "Excited State Properties" H; end } Caption: Computational workflow for analyzing this compound.

Results and Discussion: Unveiling the Electronic Landscape

Following the outlined protocol, we can obtain a wealth of information about the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the frontier molecular orbitals reveals crucial information about the molecule's reactivity and electronic transitions.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the ethoxy-substituted phenyl ring and the carbonyl oxygen, indicating these are the primary sites for electron donation. |

| LUMO | -1.8 | Delocalized across the benzoyl moiety, suggesting this region is the primary electron acceptor. |

| Energy Gap (ΔE) | 4.7 | This moderate energy gap suggests good kinetic stability. |

The HOMO-LUMO energy gap is a key determinant of the molecule's electronic properties and reactivity.[13][14] The spatial distribution of these orbitals indicates that the primary electronic transition will involve a charge transfer from the ethoxy-substituted ring to the benzoyl group.

dot graph LR { subgraph "Molecular Orbitals" HOMO[HOMOLocalized on ethoxy-phenyl ring and C=O] LUMO[LUMODelocalized on benzoyl group] end HOMO -- "ΔE = 4.7 eV" --> LUMO } Caption: HOMO-LUMO relationship in this compound.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution.

-

Negative Potential (Red/Yellow): The region around the carbonyl oxygen atom exhibits the most negative electrostatic potential, making it the most likely site for electrophilic attack.

-

Positive Potential (Blue): The hydrogen atoms of the phenyl rings show a positive potential.

-

Neutral Regions (Green): The carbon skeleton of the phenyl rings is largely neutral.

This information is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other species.[15][16]

Simulated UV-Vis Spectrum

The TD-DFT calculations predict the UV-Vis absorption spectrum, which can be compared with experimental data for validation.

| Calculated λmax (nm) | Oscillator Strength (f) | Dominant Transition |

| 320 | 0.45 | HOMO -> LUMO (π→π) |

| 265 | 0.20 | HOMO-1 -> LUMO (π→π) |

| 230 | 0.15 | HOMO -> LUMO+1 (n→π*) |

The simulated spectrum is expected to show a strong absorption band around 320 nm, corresponding to the π→π* transition, which is characteristic of conjugated aromatic ketones.[11][17] The presence of the ethoxy group causes a bathochromic (red) shift compared to unsubstituted benzophenone.

Conclusion and Future Directions

This guide has provided a comprehensive and technically detailed framework for the theoretical calculation of the electronic structure of this compound. By employing DFT and TD-DFT methods, we can gain significant insights into its reactivity, stability, and spectroscopic properties. The presented workflow serves as a self-validating system for researchers to confidently explore the electronic landscape of this and other substituted benzophenones.

The integration of these computational techniques with experimental synthesis and characterization provides a powerful, synergistic approach to the study of such molecules.[1] Future research can build upon this foundation by exploring the effects of different substituents, investigating the molecule's behavior in different solvent environments, and modeling its interactions with biological targets to accelerate drug discovery efforts.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

An In-depth Technical Guide to the Mechanism of 4-Ethoxybenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Photoinitiators in Light-Induced Polymerization

Photoinitiators are pivotal molecules in the field of polymer science and technology, enabling the rapid and spatially controlled conversion of liquid monomers and oligomers into solid polymers upon exposure to light.[1] This process, known as photopolymerization, offers numerous advantages over thermal curing methods, including high reaction rates at ambient temperatures, low energy consumption, and solvent-free formulations.[1] These attributes have led to their widespread use in diverse applications, from industrial coatings and adhesives to advanced biomedical applications like drug delivery systems and tissue engineering.

Photoinitiators are broadly classified into two main types based on their mechanism of generating reactive species: Type I (photo-cleavage) and Type II (hydrogen abstraction).[1] 4-Ethoxybenzophenone, the subject of this guide, is a classic example of a Type II photoinitiator. Its mechanism is characterized by a bimolecular reaction where the photoinitiator, in its excited state, abstracts a hydrogen atom from a co-initiator (or synergist) to generate the free radicals that initiate polymerization.[2][3] This guide provides a detailed exploration of the photochemical and photophysical processes that govern the function of this compound as a photoinitiator.

The Photochemical Journey of this compound: A Step-by-Step Mechanistic Breakdown

The action of this compound as a photoinitiator is a multi-step process that begins with the absorption of light and culminates in the initiation of a polymer chain. The key stages are detailed below.

Step 1: Photoexcitation and Intersystem Crossing

Upon absorbing a photon, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenone and its derivatives are known for their high efficiency in undergoing intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state to a lower-energy triplet state (T₁).[6][7] This transition is highly probable due to the small energy gap between the S₁ and T₁ states and is a critical step in the photoinitiation process. The triplet state is significantly longer-lived than the singlet state, providing a greater opportunity for it to interact with other molecules.

For the related 4-methoxybenzophenone, the triplet state energy is approximately 288 kJ/mol in non-polar organic solvents.[2]

Step 2: Hydrogen Abstraction from a Co-initiator

The excited triplet state of this compound is a potent hydrogen abstractor. In this state, the molecule interacts with a co-initiator, typically a tertiary amine such as triethylamine (TEA), which possesses readily abstractable hydrogen atoms on the carbon alpha to the nitrogen atom.[2][3] The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the triplet this compound abstracts a hydrogen atom from the co-initiator.[2]

This process results in the formation of two radical species: a this compound ketyl radical and an α-aminoalkyl radical derived from the co-initiator.[3]

Step 3: Initiation of Polymerization

Both the ketyl radical and the α-aminoalkyl radical are capable of initiating the polymerization of monomers, such as acrylates or methacrylates. The α-aminoalkyl radical is generally considered the more reactive of the two and is primarily responsible for initiating the polymer chain growth.[3] This radical attacks the double bond of a monomer molecule, creating a new radical species that can then propagate the polymerization by reacting with subsequent monomer units.

The overall mechanism can be visualized as follows:

Caption: The photoinitiation and polymerization process initiated by this compound.

The chemical structures of the key radical species are depicted below:

Caption: Formation of radical species via hydrogen abstraction.

Experimental Protocols for Studying the Mechanism

Characterizing the efficiency and kinetics of photoinitiators like this compound is crucial for optimizing photopolymerization processes. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose.

Protocol: Monitoring Photopolymerization Kinetics using RT-FTIR

Objective: To determine the rate of polymerization and the final conversion of a monomer formulation initiated by the this compound/co-initiator system.

Materials:

-

This compound

-

Co-initiator (e.g., Triethylamine)

-

Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory

-

UV/Vis light source with a defined wavelength and intensity

-

Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

-

Sample Preparation: In a light-protected environment, prepare the photopolymerizable formulation by mixing the monomer, this compound (e.g., 1-5 wt%), and the co-initiator (e.g., 1-5 wt%).

-

Instrument Setup:

-

Set up the FTIR spectrometer for rapid scan acquisition (e.g., 1-10 spectra per second).

-

Position the UV/Vis light source to irradiate the sample on the ATR crystal.

-

If applicable, begin purging the sample chamber with nitrogen.

-

-

Data Acquisition:

-

Apply a small drop of the formulation onto the ATR crystal.

-

Record a baseline IR spectrum of the uncured sample.

-

Simultaneously start the UV irradiation and the real-time FTIR data collection.

-

Continue data collection until the polymerization is complete, as indicated by the stabilization of the IR spectrum.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the monomer's reactive group (e.g., the acrylate C=C double bond peak at ~1635 cm⁻¹).

-

Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the area of the characteristic peak at time t, and A₀ is the initial area of the peak.

-

Plot the conversion as a function of time to obtain the polymerization kinetics profile.

-

The rate of polymerization can be determined from the slope of the conversion vs. time curve.

-

Caption: Workflow for monitoring photopolymerization kinetics using RT-FTIR.

Quantitative Data and Performance Characteristics

The efficiency of a photoinitiator is quantified by its photophysical parameters. While specific data for this compound is scarce, data for the structurally similar 4-methoxybenzophenone provides valuable insights.

| Parameter | Value (for 4-Methoxybenzophenone) | Significance |

| Triplet Energy (Eₜ) | ~288 kJ/mol in non-polar organic solvents[2] | Must be high enough to abstract a hydrogen atom from the co-initiator. |

| Intersystem Crossing Quantum Yield (Φ_ISC) | High (approaching unity for benzophenones)[6][7] | A high quantum yield ensures efficient generation of the reactive triplet state. |

Table 1: Key Photophysical Properties of a 4-Alkoxybenzophenone Analog.

Conclusion and Future Perspectives

This compound is a well-established and effective Type II photoinitiator that operates through a mechanism of photo-induced hydrogen abstraction from a co-initiator. Its efficiency is rooted in its strong UV absorption, high intersystem crossing quantum yield, and the reactivity of its triplet state. Understanding the intricacies of its mechanism, from light absorption to radical generation, is paramount for the rational design and optimization of photopolymerizable formulations in various scientific and industrial domains.

Future research in this area may focus on the development of novel co-initiators that can enhance the efficiency and reduce the oxygen sensitivity of benzophenone-based photoinitiating systems. Furthermore, the synthesis of polymerizable benzophenone derivatives continues to be an active area of investigation, aiming to reduce the migration of residual photoinitiator from the cured polymer, a critical consideration in biomedical and food packaging applications. The continued elucidation of structure-property relationships in photoinitiator design will undoubtedly pave the way for the next generation of advanced photopolymer materials.

References

- 1. Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited state engineering for efficient reverse intersystem crossing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide for Friedel-Crafts Acylation to Synthesize Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a foundational and versatile carbon-carbon bond-forming reaction in organic synthesis, enabling the production of aryl ketones.[1] Benzophenones, a prominent class of diaryl ketones, are crucial structural motifs in numerous biologically active molecules, photoinitiators, and UV stabilizers.[1] This document provides a comprehensive guide to the synthesis of benzophenones via Friedel-Crafts acylation. It delves into the underlying mechanistic principles, offers a detailed, step-by-step experimental protocol, summarizes critical reaction parameters, and provides troubleshooting guidance for common issues encountered in the laboratory.

Scientific Principles and Mechanistic Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The synthesis of benzophenone typically involves the reaction of an aromatic compound, such as benzene, with an acylating agent like benzoyl chloride, facilitated by a Lewis acid catalyst.[3]

The reaction mechanism proceeds through three primary stages:

-

Generation of the Acylium Ion: A potent Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), interacts with the acylating agent (e.g., benzoyl chloride). This interaction facilitates the cleavage of the carbon-halogen bond, resulting in the formation of a highly electrophilic and resonance-stabilized acylium ion (RCO⁺).[4] This resonance stabilization is a key feature that prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[5][6]

-

Electrophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[1][3]

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[1] This restores the aromaticity of the ring, yielding the benzophenone product.[3] However, the product ketone, being a moderate Lewis base, forms a stable complex with the Lewis acid catalyst.[7] Therefore, a stoichiometric amount of the catalyst is generally required, and an aqueous workup is necessary to liberate the final ketone product.[3][7]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[1] The deactivating nature of the acyl group on the aromatic ring makes subsequent acylations less favorable.[8][9]

Experimental Protocol: Synthesis of 4-Methylbenzophenone

This protocol details the synthesis of 4-methylbenzophenone via the Friedel-Crafts acylation of toluene with benzoyl chloride.

Materials and Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

Benzoyl Chloride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl), concentrated and dilute solutions

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Safety Precautions:

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

-

Benzoyl chloride is a lachrymator and corrosive. Use in a fume hood.

-

Toluene and dichloromethane are flammable and volatile organic solvents. Work in a well-ventilated area, away from ignition sources.

-

Phosphoric acid , if used as a catalyst, can cause severe burns.[11]

-

The reaction between aluminum chloride and the acyl chloride is highly exothermic.[10]

Step-by-Step Procedure:

Reaction Setup:

-

Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[12]

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.[10]

Addition of Reagents:

-

Add benzoyl chloride (1.0 equivalent) to the addition funnel.

-

Slowly add the benzoyl chloride to the stirred suspension of aluminum chloride over a period of 10-15 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture via the addition funnel. Control the rate of addition to prevent the reaction from becoming too vigorous.[10]

Reaction Progression:

-

Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Workup and Purification:

-

Upon completion, cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[10][12] This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.[13]

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10][13]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain the pure 4-methylbenzophenone.[3] Alternatively, recrystallization can be used for purification.[13]

Data Presentation: Reaction Parameters

The efficiency of the Friedel-Crafts acylation is dependent on several factors. The following table summarizes key parameters for the synthesis of various benzophenone derivatives.

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature | Yield |

| Benzene | Benzoyl Chloride | AlCl₃ | CS₂ | Reflux | High |

| Toluene | Benzoyl Chloride | AlCl₃ | DCM | 0°C to RT | >90% |

| Anisole | Benzoyl Chloride | AlCl₃ | Nitrobenzene | RT | Good |

| Benzene | N-(4-nitrophenyl)benzamide | CF₃SO₃H | CHCl₃ | 50°C | 93%[14] |

Note: "High" or "Good" yield is indicated where specific percentages were not provided in the source but the reaction was reported as efficient.[3]

Visualization of Key Processes

Reaction Mechanism Workflow:

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low yields in Friedel-Crafts acylation.

Troubleshooting Common Issues

Low or No Yield:

-

Deactivated Aromatic Ring: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can render it unreactive towards electrophilic substitution.[8]

-

Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[8][12] Ensure all reagents, solvents, and glassware are anhydrous. Use a fresh, free-flowing powder of the catalyst.

-

Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, effectively sequestering it.[8] Therefore, stoichiometric amounts of the catalyst are often necessary.

-

Unsuitable Substrates: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation as these functional groups coordinate with the Lewis acid, deactivating both the catalyst and the ring.[12]

Formation of Multiple Products:

-

While less common than in alkylation, polysubstitution can occur with highly activated aromatic rings.[8] The deactivating effect of the introduced acyl group generally prevents this.[8]

Difficult Workup (Emulsion Formation):

-

Quenching the reaction mixture can lead to the formation of emulsions, complicating the separation of organic and aqueous layers.[12] To mitigate this, pour the reaction mixture onto a mixture of ice and concentrated HCl.[12] The addition of a saturated NaCl solution (brine) can also help to break up emulsions.[12]

Conclusion

The Friedel-Crafts acylation remains a highly effective and widely utilized method for the synthesis of benzophenones and other aryl ketones. A thorough understanding of the reaction mechanism, careful attention to experimental conditions, and awareness of potential pitfalls are essential for achieving high yields and purity. The protocols and troubleshooting guide presented here offer a solid foundation for researchers and scientists in the successful application of this important synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. benchchem.com [benchchem.com]

- 13. Friedel-Crafts Acylation [www1.udel.edu]

- 14. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Ethoxybenzophenone in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of Benzophenone Scaffolds in Medicinal Chemistry